C15H22N2O3S

Description

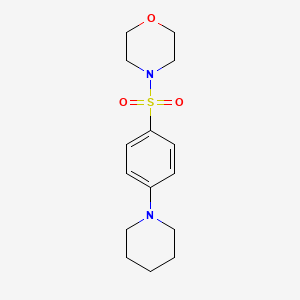

Structure

3D Structure

Properties

IUPAC Name |

4-(4-piperidin-1-ylphenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c18-21(19,17-10-12-20-13-11-17)15-6-4-14(5-7-15)16-8-2-1-3-9-16/h4-7H,1-3,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTPOUAIWFZYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of C15h22n2o3s

Development of Novel Synthetic Routes for C15H22N2O3S Core Structures

The synthesis of articaine (B41015), chemically named 4-methyl-3-[[1-oxo-2-(propylamino)-propyl]amino]-2-thiophene carboxylic acid methyl ester hydrochloride, has been a subject of interest to improve efficiency, yield, and sustainability. nih.govisciii.es

Multi-Step Synthetic Strategies

Traditional and improved multi-step syntheses of articaine hydrochloride have been reported, often starting from a thiophene-based precursor. A common route involves the amidation of 4-methyl-3-aminothiophene-2-methyl formate (B1220265) with 2-chloropropionyl chloride. google.comgoogle.com This is followed by an ammoniation reaction with propylamine (B44156) to form the articaine base, which is subsequently converted to the hydrochloride salt using concentrated hydrochloric acid. google.comgoogle.com

These multi-step processes have been optimized to enhance yield and suitability for industrial production by avoiding harsh reaction conditions and using readily available raw materials. google.comgoogle.com For instance, one patented method describes a three-step process starting with the reaction of methyl mercaptoacetate (B1236969) and 2-methyl acrylonitrile. google.com The resulting intermediate is then reacted with α-chloropropionyl chloride, followed by reaction with n-propylamine and subsequent salt formation. google.com This method is noted for its ease of operation and high product purity. google.com

| Reaction Step | Reagents | Conditions | Yield | Reference |

| Amidation | 4-methyl-3-aminothiophene-2-methyl formate, 2-chloropropionyl chloride, Catalyst (e.g., triethylamine) | 0-30 °C, 4-6h | Generally below 70% in older methods, improved in newer patents | google.comgoogle.com |

| Ammoniation | Amidated intermediate, propylamine, Solvent (e.g., dimethylformamide) | 45-55 °C, 22-26h | ~72-90% | google.com |

| Salification | Articaine base, concentrated hydrochloric acid, Solvent (e.g., acetone) | Room temperature, crystallization | ~84-85% | google.comgoogle.com |

Explorations of One-Pot and Cascade Reaction Approaches

While specific one-pot or cascade reactions for the complete synthesis of the articaine core are not extensively detailed in the reviewed literature, the principles of such reactions are highly relevant in modern organic synthesis for improving efficiency. mdpi.comwikipedia.org Cascade reactions, where subsequent reactions occur spontaneously without the need for isolating intermediates, offer significant advantages in terms of atom economy and waste reduction. wikipedia.org The synthesis of various thiophene (B33073) derivatives, the core scaffold of articaine, has been achieved through one-pot procedures. researchgate.net These methods often involve copper-catalyzed reactions and provide efficient routes to functionalized thiophenes. researchgate.net The development of a true one-pot synthesis for articaine remains a potential area for future research, aiming to further streamline its production.

Implementation of Sustainable and Green Chemistry Principles in Synthesis

Efforts to make the synthesis of local anesthetics like articaine more environmentally friendly are ongoing. Green chemistry principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. acs.orgnih.gov For articaine synthesis, this has translated into replacing hazardous solvents like benzene (B151609) and pyridine (B92270) with more benign alternatives such as dichloromethane. google.comgoogle.com

The development of greener synthetic methods for similar anesthetics, such as lidocaine, provides a blueprint for articaine. csus.edu This includes optimizing reaction conditions to be performed at ambient temperature and pressure and using catalysts to improve reaction efficiency. acs.orgmdpi.comfraunhofer.de The use of renewable feedstocks and designing processes with high atom economy are central tenets of green chemistry that could be further applied to articaine synthesis. acs.orgnih.gov For example, some sustainable approaches utilize water-based solvent systems and aim for waste-free synthesis of catalyst supports. mdpi.com

Functionalization and Derivatization Approaches for this compound Analogues

Modification of the articaine structure has been a key strategy to develop new compounds with enhanced or novel biological properties.

Synthesis of Structurally Modified this compound Derivatives

Researchers have synthesized a variety of articaine derivatives by modifying its core structure. nih.govasianpubs.org One common approach involves altering the ester and amide groups while retaining the essential thiophene ring. nih.gov For example, the ester group of articaine can be reacted with hydrazine (B178648) monohydrate to form a hydrazide intermediate. researchgate.net This intermediate can then be reacted with various aldehydes to produce a series of hydrazide-hydrazone derivatives. researchgate.net

Another strategy involves using articaine acid (4-methyl-3-(propylamino)thiophene-2-carboxylic acid) as a precursor to synthesize new thiophene compounds. asianpubs.org These modifications aim to explore the structure-activity relationship and develop analogues with potentially improved properties, such as enhanced antimicrobial or anti-inflammatory effects. nih.govnih.gov Computational methods, such as deep simulated annealing, have been employed to generate and screen hundreds of articaine analogs with desired properties. nih.gov

| Derivative Type | Synthetic Modification | Starting Material | Potential Application | Reference |

| Hydrazide-hydrazones | Reaction of ester group with hydrazine, followed by condensation with aldehydes | Articaine | Anticancer | researchgate.net |

| AT-15 | Structural optimization of ester and amide groups | Articaine | Anesthetic with antibacterial activity | nih.govchromatographyonline.com |

| AT-17 | Generated via deep simulated annealing framework | Articaine | Analgesic with anti-inflammatory properties | nih.gov |

| Thiophene amides | Synthesis from articaine acid precursor | Articaine Acid | Antimicrobial | asianpubs.org |

Design and Preparation of Probes for Biological Research

The development of articaine derivatives extends to their use as probes in biological research. These structurally modified compounds can be used to investigate mechanisms of action and to screen for new therapeutic properties. For example, articaine derivatives have been synthesized and used in bacterial cell membrane chromatography to screen for antibacterial activity. nih.govchromatographyonline.com This technique helps in identifying which derivatives have a strong interaction with bacterial membranes, a key mechanism for many antibacterial agents.

Furthermore, the encapsulation of articaine and its derivatives into nanocarriers like poly(ε-caprolactone) nanocapsules or nanostructured lipid carriers represents another form of "derivatization" for biological application. researchgate.netplos.orgmdpi.com These formulations are designed to modify the pharmacokinetic properties of the drug, potentially leading to sustained release and enhanced local anesthetic effects, which can then be studied in various biological models. plos.orgmdpi.com

Catalytic Methods in this compound Synthesis Research

The synthesis of complex organic molecules such as Heptolamide, which possesses a sulfonylurea core, has been significantly advanced by the development of novel catalytic methods. These methods offer efficient and selective routes to key chemical bonds within the target molecule.

Photoredox Catalysis and Metallaphotocatalysis for C-C and C-N Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-C and C-N bonds under mild conditions. organic-chemistry.org In the context of sulfonylurea synthesis, photoredox catalysis provides a novel approach to constructing the core structure. researchgate.netrhhz.net Traditional methods for synthesizing sulfonylureas often rely on the addition of sulfonamides to pre-formed isocyanates. rhhz.net However, photoredox catalysis allows for a one-pot synthesis from more readily available starting materials. researchgate.netrhhz.net

One reported strategy involves the use of a photocatalyst to generate a sulfonyl radical from a suitable precursor, which can then participate in bond-forming reactions. researchgate.net For instance, a protocol for the synthesis of alkylsulfonylureas has been developed using chlorosulfonyl isocyanate under photoredox conditions. researchgate.netrhhz.net This reaction proceeds through a radical process, demonstrating the utility of photoredox catalysis in forming the S-C bond of the sulfonylurea moiety. researchgate.netrhhz.net

While direct metallaphotocatalysis for the synthesis of Heptolamide is not extensively documented, the synergistic combination of photoredox catalysis with transition metal catalysis (metallaphotocatalysis) has been shown to be effective for a wide range of C-C and C-N bond formations. researchgate.net This dual catalytic system allows for the generation of radical intermediates via photoredox catalysis, which are then intercepted by a metal catalyst to facilitate cross-coupling reactions. researchgate.net Such approaches could conceptually be applied to the synthesis of Heptolamide precursors.

The synthesis of related heterocyclic structures, such as thiazole (B1198619) derivatives which share some structural motifs with other this compound isomers, has also benefited from photoredox catalysis. For example, visible-light-induced photoredox catalysis has been employed for the synthesis of 2-substituted benzothiazoles from thioamides via an aerobic oxidative cyclization. chim.itacs.org This demonstrates the broader applicability of these methods in constructing key heterocyclic cores.

Radical Chemistry and Hydrogen Atom Transfer Mechanisms in Reaction Pathways

Radical chemistry is at the heart of many photoredox-catalyzed transformations. google.comresearchgate.net The generation of radical intermediates is a key step in the formation of new bonds. google.com In the photoredox-catalyzed synthesis of sulfonylureas, the reaction is initiated by the generation of an alkyl radical, which then reacts with a sulfur dioxide source and subsequently undergoes further transformations to yield the final product. researchgate.net This radical pathway allows for the use of starting materials that are not amenable to traditional ionic reaction pathways. researchgate.netrhhz.net

Hydrogen Atom Transfer (HAT) is another fundamental process in radical chemistry that enables the functionalization of C-H bonds. google.comresearchgate.net While direct application of HAT for the synthesis of Heptolamide is not explicitly detailed in the literature, the principles of HAT are relevant to the synthesis of complex molecules. HAT catalysts can selectively abstract a hydrogen atom from a specific position in a molecule, generating a carbon-centered radical that can then be functionalized. google.com This strategy is particularly useful for late-stage functionalization and for accessing reactive intermediates from otherwise unreactive C-H bonds. google.com

The mechanism of many photoredox-catalyzed reactions involves a series of single electron transfer (SET) steps, which lead to the formation of radical ions and neutral radicals. researchgate.netrhhz.net These highly reactive species then undergo bond-forming or bond-breaking reactions to generate the desired products. researchgate.netrhhz.net The understanding of these radical and HAT mechanisms is crucial for the development of new and efficient synthetic methods.

Stereoselective Synthesis of Chiral this compound Compounds

Heptolamide itself is not a chiral molecule. However, the development of stereoselective methods for the synthesis of chiral sulfonylureas and related compounds is an active area of research, driven by the fact that different enantiomers of a chiral drug can have different pharmacological activities. acs.orgnih.govnih.gov

The stereoselective synthesis of chiral sulfinyl compounds, which are structurally related to sulfonylureas, has been extensively studied. acs.orgnih.govnih.gov One common approach is the use of chiral auxiliaries. researchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. researchgate.net

Another powerful strategy is enantioselective catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. wikipedia.org For the synthesis of chiral sulfoxides, catalytic asymmetric oxidation of prochiral sulfides is a widely used method. acs.orgnih.gov

The table below summarizes some of the synthetic methodologies discussed:

| Methodology | Description | Relevance to this compound Synthesis |

| Photoredox Catalysis | Utilizes visible light to initiate chemical reactions via single electron transfer, generating radical intermediates. organic-chemistry.orgresearchgate.netrhhz.net | Enables one-pot synthesis of the sulfonylurea core of Heptolamide under mild conditions. researchgate.netrhhz.net |

| Radical Chemistry | Involves the generation and reaction of radical species to form new chemical bonds. google.comresearchgate.net | Underpins the mechanism of photoredox-catalyzed sulfonylurea synthesis. researchgate.netrhhz.net |

| Hydrogen Atom Transfer (HAT) | A process for the selective functionalization of C-H bonds via radical intermediates. google.comresearchgate.net | A potential strategy for the synthesis and modification of complex molecules like Heptolamide. |

| Stereoselective Synthesis | Methods that favor the formation of a specific stereoisomer of a chiral molecule. acs.orgresearchgate.netwikipedia.org | Applicable for the synthesis of potential chiral analogs of Heptolamide. |

Advanced Spectroscopic and Structural Elucidation Studies of C15h22n2o3s

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Penicillin V, HRMS determines the exact mass of the molecular ion, which can then be compared to the theoretical mass calculated from its chemical formula, C15H22N2O3S.

The experimentally determined monoisotopic mass of Penicillin V is 350.09364285 Da. nih.gov This value is in excellent agreement with the theoretical exact mass, confirming the molecular formula with a high degree of confidence. The mass accuracy, typically measured in parts per million (ppm), is generally found to be well within the acceptable limit of 5 ppm for such analyses. spectroscopyonline.com

In addition to the protonated molecule [M+H]⁺, Penicillin V can also form other adducts, such as the ammonium (B1175870) adduct [M+NH₄]⁺, during analysis. spectroscopyonline.com Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns, providing further structural confirmation by identifying characteristic fragment ions resulting from the cleavage of the β-lactam and thiazolidine (B150603) rings. slideshare.net

| HRMS Data for Penicillin V (this compound) | |

| Property | Value |

| Molecular Formula | C₁₅H₂₂N₂O₃S |

| Theoretical Monoisotopic Mass | 350.09364 Da |

| Observed Monoisotopic Mass | 350.09364285 Da nih.gov |

| Common Adducts | [M+H]⁺, [M+NH₄]⁺ spectroscopyonline.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom, and through-bond (J-coupling) and through-space (NOE) correlations establish the connectivity and stereochemistry.

The ¹H NMR spectrum of Penicillin V (or its methyl ester derivative) shows distinct signals for all protons. slideshare.net The protons on the β-lactam ring, H(C5) and H(C6), appear as doublets with a characteristic coupling constant (J) of approximately 4-5 Hz. slideshare.net The chemical shifts of the gem-dimethyl protons on the thiazolidine ring are non-equivalent, appearing as two separate singlets. The protons of the phenoxymethyl (B101242) side chain are also clearly resolved. slideshare.net

¹³C NMR spectroscopy complements the proton data, with characteristic chemical shifts observed for the carbonyl carbons of the β-lactam (around 175.0 ppm) and the carboxylic acid (around 174.5 ppm), as well as the unique sp³ carbons of the bicyclic core. slideshare.net

| Selected ¹H NMR Data for Penicillin V Methyl Ester in CDCl₃ | |

| Proton Assignment | Chemical Shift (δ) ppm |

| C2 [(CH₃)₂] | 1.50, 1.61 |

| H(C3) | 4.38 |

| H(C5) | 5.59 |

| H(C6) | 5.74 |

| Side Chain (CH₂) | 4.57 |

| Side Chain (C₆H₅) | 6.8 - 7.3 |

| Data adapted from a study on penicillin derivatives. slideshare.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule.

The IR spectrum of Penicillin V displays characteristic absorption bands that confirm its key structural features. A strong absorption band around 1750-1770 cm⁻¹ is indicative of the carbonyl stretching vibration (νC=O) of the strained β-lactam ring. researchgate.net Other significant bands include the amide C=O stretch, the carboxylic acid C=O stretch, and C-H, N-H, and O-H stretching vibrations. The Thai Pharmacopoeia confirms that the infrared absorption spectrum of Penicillin V Potassium should be concordant with its reference spectrum, highlighting its use in identity confirmation. bdn.go.th

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Theoretical studies, based on time-dependent density functional theory, predict a maximum absorption peak (λmax) for the penicillin molecule at approximately 220.89 nm. researchgate.net This absorption is primarily attributed to the π→π* electronic transition within the β-lactam chromophore. ingentaconnect.com Experimental analyses using liquid chromatography with UV detection also utilize absorption in the 200-220 nm range for quantification. researchgate.net

| Spectroscopic Data for Penicillin V | |

| Technique | Characteristic Absorption |

| IR (cm⁻¹) | ~1750 (β-lactam C=O stretch) researchgate.net |

| ~1350 researchgate.net | |

| UV-Vis (nm) | ~220 (π→π* transition) researchgate.net |

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and absolute stereochemistry.

The crystal structure of Penicillin V has been determined, and the data is available in the Cambridge Structural Database (CSD). nih.gov The analysis reveals the characteristic "folded" or "open book" conformation of the penam (B1241934) core, with the thiazolidine ring and the β-lactam ring being nearly perpendicular to each other. The β-lactam ring itself is not planar, and the nitrogen atom exhibits a pyramidal geometry, a factor believed to contribute to its chemical reactivity and biological activity. icho.edu.pl The crystallographic data provides unambiguous confirmation of the (2S,5R,6R) stereochemistry of the core structure.

| Crystallographic Information for Penicillin V | |

| Database | Identifier |

| Cambridge Crystallographic Data Centre (CCDC) Number | 236506 nih.gov |

| This identifier allows for the retrieval of detailed crystallographic data including unit cell parameters, space group, and atomic coordinates. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are highly sensitive to the stereochemical features of chiral molecules and are crucial for determining their absolute configuration in solution.

Computational Chemistry and Chemoinformatics in C15h22n2o3s Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule like Torasemide. These methods model the electronic structure of the molecule to derive information about its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on C15H22N2O3S

Density Functional Theory (DFT) has been a primary tool for investigating Torasemide. DFT studies have successfully explained the mass fragmentation patterns observed in mass spectrometry by analyzing the energy profiles of different dissociation pathways. researchgate.netnih.gov For instance, DFT calculations have been used to rationalize unusual molecular losses during collision-induced dissociation, providing a theoretical basis for the observed experimental spectra. researchgate.netnih.gov

Furthermore, DFT analysis has been instrumental in understanding the tautomeric and conformational preferences of Torasemide. ebi.ac.ukresearchgate.net Research has shown that Torasemide can exist in different polymorphic forms, including zwitterionic states. srce.hrresearchgate.netresearchgate.net Computational DFT analysis identified the zwitterionic structure of Torasemide as the predominant form in neutral and acidic conditions. researchgate.net This preference is critical, as the zwitterionic state can be disfavored in the gas phase but becomes more stable under the influence of polar solvents, a phenomenon explored through combined microsolvation-continuum solvent models. ebi.ac.ukresearchgate.net These studies help explain the stability of its various crystalline forms. researchgate.net Quantum chemical calculations have also been applied to correlate the electronic structural parameters of Torasemide with its performance in other applications, such as corrosion inhibition. acs.orgresearchgate.netcapes.gov.brfigshare.com

| Application Area | Key Findings | Reference |

|---|---|---|

| Mass Fragmentation Analysis | Successfully explained unusual losses (S, SO, SO2, etc.) by establishing energy profiles for fragmentation pathways. | researchgate.netnih.gov |

| Tautomeric/Conformational Analysis | Identified the zwitterionic form as predominant in neutral/acidic conditions and analyzed its stability in different environments. | ebi.ac.ukresearchgate.netresearchgate.net |

| Polymorphism | Provided insights into the crystal structure diversity and conformational properties of different polymorphic forms. | srce.hrresearchgate.net |

| Corrosion Inhibition | Correlated electronic structural parameters with inhibition performance on mild steel. | acs.orgresearchgate.net |

Molecular Orbital Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital Theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and kinetic stability of a molecule. libretexts.org The HOMO-LUMO energy gap is a key parameter; a smaller gap suggests higher reactivity. libretexts.orgaimspress.com

For Torasemide and related structures, HOMO-LUMO analysis has been employed to understand charge transfer effects and electronic properties. researchgate.netacademie-sciences.fr Calculations of HOMO and LUMO energies help in deriving global chemical reactivity parameters such as chemical hardness, softness, and electronegativity. researchgate.netacademie-sciences.fr These parameters are valuable in contexts ranging from drug-receptor interactions to the molecule's behavior in different chemical environments, like its role as a corrosion inhibitor where electron transfer is a key mechanism. researchgate.netdntb.gov.ua

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | researchgate.netaimspress.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | researchgate.netaimspress.com |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. libretexts.org |

| Dipole Moment (μ) | Measure of the net molecular polarity. | Influences solubility and binding interactions. researchgate.net |

Analysis of Non-Covalent Interactions (e.g., QTAIM, NCI maps)

Non-covalent interactions (NCIs) are crucial for understanding drug-receptor binding and molecular recognition. volkamerlab.org Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index maps are used to detect and characterize these weak interactions, such as hydrogen bonds and van der Waals forces. researchgate.netnih.gov

While specific QTAIM or NCI map studies focused solely on Torasemide are not widely documented in the provided results, the principles are highly relevant. For example, QTAIM analysis has been used to study intramolecular interactions in related complex molecules and to predict the relative stability of drug polymorphs. researchgate.netnih.gov The complex hydrogen-bonding network identified in a novel polymorph of Torasemide highlights the importance of these interactions in its crystal packing. srce.hrresearchgate.net The study of NCIs is also central to understanding the formation of Torasemide complexes with other molecules, a process investigated through quantum chemical calculations to elucidate the reaction mechanism and structure. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to observe their motion and conformational changes over time. dovepress.com This is particularly useful for understanding how a flexible molecule like Torasemide behaves in a biological environment, such as when approaching or binding to a protein target.

MD simulations have been performed to study Torasemide's interaction with the human Na-K-Cl cotransporter 1 (NKCC1), a paralog of its primary therapeutic target, NKCC2. embopress.orgnih.gov These simulations, running for hundreds of nanoseconds, confirmed that Torasemide maintains a stable binding pose within the transporter's extracellular vestibule. nih.gov The simulations were conducted considering different protonation states of Torasemide to determine the most stable form within the binding site. nih.gov Such studies are crucial for validating docking poses and understanding the stability of the drug-receptor complex. nih.gov MD simulations have also been used to explore the inhibition of other channels, such as aquaporin 1 (AQP1), by Torasemide, elucidating the atomistic nature of the interaction and the effect of the drug on water permeation. nih.gov

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential in drug discovery for predicting binding affinity and understanding the molecular basis of a drug's action.

Docking studies have been central to understanding how Torasemide inhibits its targets. The primary target for Torasemide's diuretic effect is the Na-K-Cl cotransporter 2 (NKCC2). ontosight.aikarger.com Docking simulations have been performed on the closely related NKCC1, revealing that Torasemide binds in an extracellular vestibule, obstructing the ion translocation pathway. embopress.orgnih.gov Unlike other loop diuretics such as furosemide (B1674285) and bumetanide, which use a carboxyl group to coordinate a K+ ion, Torasemide lacks this group and instead encroaches into the K+ binding site, expelling the ion. embopress.orgnih.gov This provides a structural basis for its distinct pharmacological profile. embopress.org

Key interacting residues in the NKCC1 binding pocket for Torasemide have been identified through these studies. These interactions are crucial for stabilizing the drug in its binding site and are a blueprint for designing new derivatives with improved properties. embopress.orgnih.gov Docking has also been used to investigate Torasemide's "off-target" effects, for example, its potential binding to kynurenine (B1673888) aminotransferases (KAT I and KAT II) and Mcl-1, an anti-apoptotic protein. dovepress.comnih.gov

| Protein Target | Predicted Binding Site | Key Interaction Type | Significance |

|---|---|---|---|

| NKCC1 (NKCC2 model) | Extracellular ion entryway / vestibule | Orthosteric inhibition, clashes with Cl⁻ site and expels K⁺ ion. | Explains the primary mechanism of diuretic action. embopress.orgnih.gov |

| Aquaporin 1 (AQP1) | Cytoplasmic side of the channel | Hydrogen bonds and van der Waals interactions. | Investigates potential for channel inhibition. nih.gov |

| Kynurenine Aminotransferase (KAT I/II) | Active site | Docking simulations performed to assess potential binding. | Explores off-target interactions. nih.gov |

| Mcl-1 | Binding site (P2, P3 pocket) | Identified as a potential ligand in virtual screening. | Suggests potential for repurposing in other therapeutic areas. dovepress.comresearchgate.net |

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies (Preclinical Focus)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, aiming to identify the relationships between a molecule's chemical structure and its biological activity. researchgate.netresearchgate.net These models guide the optimization of lead compounds to enhance potency and selectivity. solubilityofthings.com

For Torasemide, SAR studies have been crucial. Research has shown that modifications to its structure can significantly alter its activity. For instance, Torasemide itself was developed through modifications of furosemide-like structures, where a sulfonylurea moiety replaces the sulfonamide group. slideshare.net Further SAR studies have explored a series of Torasemide derivatives, correlating properties like lipophilicity with their inhibitory potency on the Na-K-Cl cotransporter. nih.gov This work has led to the design of compounds more active than Torasemide itself and has helped propose an interaction model for how these derivatives bind to the transporter. nih.gov

While specific, detailed QSAR models for Torasemide's diuretic activity were not found in the search results, the principles of QSAR are widely applied in drug discovery to predict pharmacokinetics and potential toxicities based on chemical structure. malnalab.hunih.govnih.gov Such models are invaluable in the preclinical phase for prioritizing which newly designed analogues of a lead compound like Torasemide should be synthesized and tested. researchgate.net

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Preclinical Optimization

In silico ADME prediction is a crucial step in the early phase of drug discovery, helping to filter out compounds with undesirable pharmacokinetic profiles long before they reach expensive and time-consuming clinical trials. nih.gov These computational models use the chemical structure of a compound to forecast its behavior within a biological system. nih.gov This includes predicting its absorption from the gut, distribution throughout the body, metabolism by enzymes, and eventual excretion. nih.govnih.gov

For a compound with the molecular formula this compound, various computational tools and web servers can be employed to generate an ADME profile. mdpi.com These tools analyze physicochemical properties such as molecular weight, lipophilicity (LogP), aqueous solubility, and polar surface area, which are key determinants of a compound's ADME characteristics. nih.govjaptronline.com

Research on structural analogs and other complex molecules demonstrates the utility of these predictions. For instance, studies on various compound series often involve calculating properties like gastrointestinal absorption and blood-brain barrier penetration to assess their potential as orally bioavailable drugs. mdpi.comjcdronline.org The goal is to identify candidates with favorable drug-like properties, such as good absorption and metabolic stability, while flagging potential liabilities like poor solubility or rapid metabolism. mdpi.comnih.gov

Table 1: Predicted ADME Properties for a Representative this compound Compound

| Property | Predicted Value | Significance |

| Molecular Weight | 326.42 g/mol | Within the range for good oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | Indicates good membrane permeability. |

| Aqueous Solubility | Moderately Soluble | Suggests acceptable dissolution in the gastrointestinal tract. japtronline.com |

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. jcdronline.org |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited or moderate access to the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific CYP isozymes | Warrants further in vitro testing to assess drug-drug interaction risk. |

| Human Ether-à-go-go-Related Gene (hERG) Inhibition | Low Probability | Reduced risk of cardiac toxicity. |

Note: The values in this table are hypothetical examples based on typical in silico predictions for a compound of this nature and are for illustrative purposes. Actual values would be generated using specific computational software.

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capability. nih.govmdpi.com These technologies are particularly valuable for screening large virtual libraries, designing novel molecules, and optimizing lead compounds. harvard.edumednexus.org

In the context of a this compound research program, AI and ML can be applied in several ways:

Virtual Screening: ML models can rapidly screen millions of virtual compounds to identify those with a high probability of being active against a specific biological target. mdpi.com This is far more efficient than traditional high-throughput screening (HTS). harvard.edu

De Novo Drug Design: AI algorithms can generate entirely new molecular structures, including potential this compound analogs, that are optimized for desired properties such as high potency and favorable ADME characteristics. drugtargetreview.com

Structure-Activity Relationship (SAR) Analysis: ML can analyze the relationships between the chemical structures of this compound analogs and their biological activity. symeres.com This helps medicinal chemists understand which parts of the molecule are essential for its function and how to modify it to improve its properties. symeres.com

Predictive Modeling: By training on existing data, ML models can predict various properties for new this compound derivatives, including their efficacy, toxicity, and pharmacokinetics, thus guiding the selection of the most promising candidates for synthesis and testing. nih.govdrugtargetreview.com

Investigation of Molecular Interactions and Biochemical Target Engagement of C15h22n2o3s

Characterization of Intermolecular Interactions within C15H22N2O3S and with Biological Macromolecules

Articaine's molecular structure is distinct among amide local anesthetics as it contains a thiophene (B33073) ring instead of a benzene (B151609) ring, as well as an additional ester group. dovepress.compatsnap.com These features influence its physicochemical properties, such as lipophilicity and metabolism, and play a significant role in its interactions at the molecular level. patsnap.comnih.gov

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are critical to the interaction of Articaine (B41015) with its biological targets and its environment. Molecular dynamics simulations have revealed several key hydrogen bonding capabilities:

Intramolecular Hydrogen Bonding : A unique feature of Articaine is its ability to form a stable intramolecular hydrogen bond between the secondary amine nitrogen and the ester carbonyl oxygen. nih.govresearchgate.net This interaction creates a pseudo-ring structure that increases the molecule's lipophilicity, which is proposed as a mechanism to enhance its diffusion across cellular membranes and connective tissues to reach its target site. nih.govresearchgate.netnih.gov

Intermolecular Hydrogen Bonding with Lipids : When interacting with a model phospholipid bilayer (a proxy for a nerve cell membrane), Articaine can form intermolecular hydrogen bonds. Its charged (protonated) form interacts with the phosphate (B84403) and carbonyl oxygens of the phospholipid headgroups. researchgate.netdiva-portal.org The neutral form is also capable of these interactions. researchgate.net

Interaction with Water : In aqueous environments, Articaine forms hydrogen bonds with water molecules. However, molecular dynamics studies suggest that in the presence of a lipid membrane, the formation of the intramolecular hydrogen bond is a more dominant event. diva-portal.org

The capacity for both intra- and intermolecular hydrogen bonding provides Articaine with a "lipophilicity switch," allowing it to adapt its properties to traverse from the aqueous extracellular space into the hydrophobic nerve membrane. nih.govresearchgate.net

Evaluation of Van der Waals and Steric Interactions

Van der Waals forces and steric factors are fundamental to how Articaine fits into its binding site on the sodium channel.

Van der Waals Forces : As Articaine approaches its binding site within the sodium channel pore, Van der Waals forces contribute significantly to the stability of the protein-ligand complex. The thiophene ring, with its delocalized pi-electrons, can participate in π-stacking interactions with aromatic residues, such as phenylalanine, which are known to be critical components of the local anesthetic binding site on sodium channels. pnas.orgresearchgate.netfrontiersin.org These non-polar interactions are a key component of the hydrophobic contribution to the binding energy. researchgate.netnih.gov

Steric Interactions : Steric hindrance, which is the repulsion between electron clouds when atoms are forced into close proximity, dictates the specific conformation Articaine must adopt to bind effectively. wikipedia.orgfiveable.me The size and shape of the Articaine molecule, including its propylamino side chain and thiophene ring, must be complementary to the topology of the binding pocket. Molecular dynamics simulations show that the neutral form of Articaine can penetrate deeper into the lipid bilayer compared to its charged form, a process governed by both its lipophilicity and steric compatibility with the lipid acyl chains. diva-portal.orgresearchgate.net The interaction is a balance; while bulky groups can enhance binding through increased Van der Waals contacts, they can also create unfavorable steric clashes if the fit is not optimal. whiterose.ac.uk

Receptor Binding and Ligand Affinity Studies (In Vitro Methodologies)

The primary biological target for Articaine is the α-subunit of voltage-gated sodium channels. dovepress.comnih.gov Its binding affinity is state-dependent, meaning it binds with different strengths depending on whether the channel is in a resting, open, or inactivated state. nih.gov This is a hallmark of the "modulated receptor hypothesis." frontiersin.org

In vitro electrophysiological studies using patch-clamp techniques on cells expressing specific sodium channel isoforms (e.g., rNav1.4, hNav1.7, rNav1.8) have quantified this state-dependent affinity. nih.gov The affinity is often expressed as the IC50 value, which is the concentration of the drug required to inhibit 50% of the sodium current.

Research has shown that Articaine has a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state. nih.govnih.gov This is clinically relevant as it implies the block is more pronounced in nerves that are frequently firing, a state known as use-dependent block. pnas.org

| Channel State | Holding Potential | IC50 (µM) | Relative Affinity |

|---|---|---|---|

| Resting | -140 mV | 378 ± 26 | 1x |

| Inactivated | -70 mV | 40.6 ± 2.7 | 9.3x |

| Open | N/A (Inactivation-deficient mutant) | 15.8 ± 1.5 | 23.9x |

Data derived from studies on rat skeletal muscle rNav1.4 Na+ channels expressed in Hek293t cells. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Investigations (In Vitro)

Unlike most other amide-type local anesthetics which are primarily metabolized in the liver, Articaine's ester linkage allows for rapid hydrolysis in the blood by plasma carboxylesterases. medsafe.govt.nznih.govnzda.org.nz This leads to the formation of its primary, inactive metabolite, articainic acid. nih.govfda.gov

This metabolic pathway is a key feature of Articaine, contributing to its short plasma half-life of about 20-45 minutes and its favorable systemic safety profile. diva-portal.orgfda.govmedscape.com While the primary interaction is one of metabolism (Articaine as a substrate), investigations have also considered its potential to inhibit these enzymes. Studies have been conducted to measure the activity of butyrylcholinesterase (BChE), a type of carboxylesterase, in the presence of Articaine. researchgate.net The purpose of such studies is often to understand how genetic variants of BChE might affect Articaine metabolism. researchgate.net

The inhibition mechanism of carboxylesterases by various compounds can be competitive, non-competitive, or irreversible. nih.gov For instance, some organophosphates act as irreversible inhibitors by covalently modifying the catalytic serine residue in the enzyme's active site. nih.gov While detailed mechanistic studies classifying Articaine as a specific type of inhibitor of human carboxylesterases are not widely reported, its primary role is understood as a substrate for these enzymes. nih.govfda.gov

Direct Protein-Ligand Interaction Mapping using Biophysical Techniques

While electrophysiology provides functional data on channel blockade, biophysical techniques can offer direct insight into the physical binding events between a ligand and its protein target.

Surface Plasmon Resonance (SPR) Analysis

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure real-time biomolecular interactions, including protein-ligand binding. nih.gov It quantifies the kinetics of association (how quickly the ligand binds to the target) and dissociation (how quickly it unbinds), from which the equilibrium dissociation constant (KD), a direct measure of affinity, can be calculated.

While SPR has been widely adopted in drug discovery, specific SPR studies detailing the direct binding kinetics of Articaine to isolated voltage-gated sodium channels are not prominently available in the public literature. Such experiments are technically challenging due to the difficulty in producing and stabilizing these large, multi-domain transmembrane proteins in a purified form on an SPR sensor chip while retaining their native conformation.

However, the principles of SPR are well-suited for this type of investigation. nih.gov In a hypothetical experiment, a purified sodium channel isoform would be immobilized on the sensor surface. Articaine would then be flowed over the surface at various concentrations, and the binding response would be measured in real-time. This would yield kinetic parameters (ka, kd) and the affinity constant (KD). Although direct data for Articaine is scarce, SPR has been proposed and used as a method for detecting neural signals in response to local anesthetics like lidocaine, demonstrating its applicability in this field. researchgate.net

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method used to verify the direct binding of a compound to its protein target within a complex cellular environment. univr.itwikipedia.orgresearchgate.net The principle behind CETSA is that when a ligand binds to a protein, it generally increases the protein's thermal stability. mdpi.com This means the protein-ligand complex will denature and precipitate at a higher temperature than the unbound protein. researchgate.net By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, researchers can determine if a compound has engaged its target. univr.it

While no CETSA data is publicly available for any compound with the formula this compound, a 2024 study in ACS Pharmacology & Translational Science effectively utilized this technique to validate the molecular target of Santacruzamate A (SCA), a natural product with the formula C15H22N2O3. acs.org The study investigated whether SCA directly binds to soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain.

Research Findings for Santacruzamate A (Illustrative Example):

To confirm the binding of SCA to sEH, the researchers performed a CETSA. acs.org The results demonstrated that sEH protein levels were significantly more stable at higher temperatures in the presence of Santacruzamate A, confirming a direct interaction within the cellular milieu. acs.org

Below is a data table summarizing the conceptual findings of a CETSA experiment, based on the principles described in the study of Santacruzamate A.

| Treatment Group | Temperature (°C) | Relative Amount of Soluble sEH Protein | Interpretation |

| Vehicle (Control) | 45 | 100% | Baseline protein level |

| Vehicle (Control) | 50 | 80% | Partial denaturation |

| Vehicle (Control) | 55 | 40% | Significant denaturation |

| Vehicle (Control) | 60 | 15% | Extensive denaturation |

| Santacruzamate A | 45 | 100% | Baseline protein level |

| Santacruzamate A | 50 | 95% | Stabilized by SCA binding |

| Santacruzamate A | 55 | 75% | Stabilized by SCA binding |

| Santacruzamate A | 60 | 50% | Stabilized by SCA binding |

This table is a conceptual representation based on the principles of CETSA and the reported findings for Santacruzamate A. Actual data points would be determined experimentally.

Identification of Potential Pharmacological Targets (Preclinical Research)

The identification of pharmacological targets is a critical phase in preclinical research, establishing the foundation for a compound's therapeutic potential. This process involves a combination of computational predictions, in vitro assays, and in vivo models to pinpoint the specific biomolecules (e.g., enzymes, receptors) a compound interacts with to exert its effects. drugbank.com

For the molecular formula this compound, several compounds exist, such as 1-methanesulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide and N-(2,3-dimethylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide. ontosight.aiontosight.ai While these are noted as research compounds with potential for enzyme inhibition or receptor modulation, specific preclinical studies identifying their pharmacological targets are not available in the public domain. ontosight.aiontosight.ai

Preclinical Research on Santacruzamate A (Illustrative Example):

In contrast, extensive preclinical research has been conducted on Santacruzamate A (SCA) to identify and validate its pharmacological target. acs.org Initial studies suggested that SCA, a natural product isolated from marine cyanobacteria, possesses anti-inflammatory properties. This led researchers to investigate its effect on key inflammatory pathways.

The 2024 study identified soluble epoxide hydrolase (sEH) as a primary target of SCA. sEH is an enzyme that degrades anti-inflammatory fatty acid epoxides, and its inhibition is a therapeutic strategy for controlling inflammation and pain. acs.org

Detailed Research Findings for Santacruzamate A:

In Vitro Enzyme Inhibition: The study demonstrated that Santacruzamate A directly inhibits the enzymatic activity of human sEH in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be 7.0 ± 0.4 μM. acs.org

Molecular Docking: Computational molecular docking analyses were performed to predict the binding mode of SCA within the active site of the sEH enzyme. These simulations showed a stable binding interaction, further supporting sEH as a direct target. acs.org

In Vivo Target Engagement: In a mouse model of inflammatory pain, administration of SCA not only alleviated pain and anxiety-like behaviors but also led to a downstream effect consistent with sEH inhibition. Specifically, it reduced the activation of microglia in the anterior cingulate cortex, a key region of the brain for pain processing. acs.org

Protein Expression: Western blot analysis showed that SCA could downregulate the expression of sEH protein that was induced by an inflammatory stimulus (lipopolysaccharide). acs.org

These combined findings from in vitro, in silico, and in vivo preclinical studies strongly support that soluble epoxide hydrolase is a key pharmacological target of Santacruzamate A. acs.org

Preclinical and in Vitro Biological Activity Profiling of C15h22n2o3s

Cell-Based Assays for Investigating Cellular Responses and Phenotypes

Cytotoxicity and Antiproliferative Activity in Diverse Cancer Cell Lines

Bomedemstat has demonstrated antiproliferative and cytotoxic activity across a range of cancer cell lines. Its efficacy has been particularly noted in models of both hematologic malignancies and solid tumors.

In preclinical studies, Bomedemstat has shown activity against various models of advanced castration-resistant prostate cancer (CRPC), including both androgen receptor (AR)-dependent and AR-independent cell lines such as LNCaP, LAPC-4, CWR22Rv1, PC3, and DU145. nih.govresearchgate.net Its antiproliferative efficacy in these prostate cancer models was found to be comparable or superior to that of other monoamine oxidase inhibitors like pargyline (B1678468) and clorgyline at equivalent concentrations. nih.gov

The compound also exhibits potent antiproliferative effects in acute myeloid leukemia (AML) cells. postersessiononline.eu However, its potency can vary depending on the specific genetic makeup of the AML cell line. For instance, in a comparative study, Bomedemstat showed resistance in several AML cell lines at 96 hours, with IC50 values in the micromolar range. postersessiononline.eu A separate comprehensive analysis of LSD1 inhibitors found that while Bomedemstat displayed low nanomolar activity against AML and small cell lung cancer (SCLC) cell lines, it was less potent than other clinical-stage LSD1 inhibitors such as iadademstat (B609776) and pulrodemstat. acs.org

Table 1: In Vitro Antiproliferative Activity of Bomedemstat in AML Cancer Cell Lines

| Cell Line | Cancer Type | Molecular Aberrations | IC50 (µM) | Source |

|---|---|---|---|---|

| MOLM-13 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 18.11 | postersessiononline.eu |

| THP-1 | Acute Myeloid Leukemia (AML) | KMT2A-MLLT3 | 57.61 | postersessiononline.eu |

Studies on the Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

Bomedemstat is an active inducer of apoptosis, or programmed cell death, in cancer cells. cancer-research-network.comselleckchem.commedchemexpress.com Research has elucidated a specific mechanism by which it triggers this process, particularly in cells with the Jak2 V617F mutation, which is common in myeloproliferative neoplasms. cancer-research-network.commedchemexpress.com

In these cells, Bomedemstat's inhibitory action on LSD1 leads to an increase in the expression and methylation of the tumor suppressor protein p53. cancer-research-network.commedchemexpress.com The activation of p53-dependent pathways subsequently modulates the balance of the BCL-2 family of proteins, which are central regulators of apoptosis. Specifically, treatment with Bomedemstat results in decreased levels of the anti-apoptotic protein BCL-XL and increased levels of the pro-apoptotic protein PUMA. medchemexpress.com This shift in the balance between anti- and pro-apoptotic proteins disrupts mitochondrial integrity and commits the cell to a TP53-dependent apoptotic pathway, ultimately leading to cell death and cell cycle arrest. cancer-research-network.commedchemexpress.com

Functional Assays for Receptor Modulation and Signaling Pathway Perturbation

Evaluation of Kinase Inhibitory Activity (e.g., EGFR kinase)

Bomedemstat is characterized as a highly specific inhibitor of its primary target, LSD1. Its specificity has been confirmed through broad screening panels. In one such assessment, Bomedemstat was tested against a panel of 68 diverse, clinically-relevant kinases and was found to retain a high degree of specificity for LSD1, suggesting it does not act as a broad-spectrum kinase inhibitor. nih.govresearchgate.net This high specificity indicates a lack of significant inhibitory activity against other kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase. Furthermore, studies report that Bomedemstat has over 2,500-fold greater specificity for LSD1 compared to the structurally related monoamine oxidase (MAO)-A and MAO-B enzymes. nih.govresearchgate.net

Investigations into G Protein-Coupled Receptor (GPCR) Modulation

The specificity of Bomedemstat extends to other receptor families, including G protein-coupled receptors (GPCRs). The compound's activity was evaluated as part of the CEREP SafetyScreen44 panel, a broad assay that screens compounds against a wide array of receptors, ion channels, and transporters. nih.gov The results from this panel demonstrated that Bomedemstat has a very specific activity profile, with significant interaction confined to its intended target, LSD1. nih.gov This finding implies that Bomedemstat does not significantly modulate the activity of the various GPCRs included in the screening panel.

Modulation of Specific Cellular Pathways (e.g., Autophagy, HIF signaling pathway)

Modulation of Autophagy

While direct studies on Bomedemstat and autophagy are limited, extensive research on its target, LSD1, reveals a clear role in regulating this cellular process. Autophagy is a catabolic mechanism for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis. nih.gov Multiple studies have shown that the inhibition of LSD1, the primary action of Bomedemstat, leads to the activation and induction of autophagy in various cancer cell types, including neuroblastoma, ovarian, and other gynecologic cancers. nih.govnih.govspandidos-publications.com

The underlying mechanisms are multifaceted. One proposed pathway is that LSD1 inhibition triggers the expression of Sestrin2 (SESN2), a protein that negatively regulates the mTORC1 signaling pathway, a master inhibitor of autophagy. nih.gov By upregulating SESN2, LSD1 inhibition hampers mTORC1 activity, thereby promoting autophagy. nih.gov Another mechanism involves the protein p62 (also known as SQSTM1), which is a key autophagy receptor. LSD1 has been shown to destabilize p62; therefore, inhibiting LSD1 increases p62 levels and activates autophagy. nih.govoncotarget.com

Modulation of HIF signaling pathway

The Hypoxia-Inducible Factor (HIF) signaling pathway is a master regulator of the cellular response to low oxygen (hypoxia), a common feature of the tumor microenvironment. oaepublish.comraybiotech.com The key mediator of this pathway is the HIF-1α protein. Research has established a direct link between LSD1 and the regulation of HIF-1α stability. oaepublish.comnih.gov

Under hypoxic conditions, LSD1 acts to stabilize the HIF-1α protein, preventing its degradation. embopress.orgresearchgate.net It achieves this through multiple mechanisms, including the direct demethylation of HIF-1α at specific lysine (B10760008) residues and by demethylating RACK1, a component of the E3 ubiquitin ligase complex that targets HIF-1α for proteasomal degradation. oaepublish.comresearchgate.net By inhibiting the interaction between RACK1 and HIF-1α, LSD1 suppresses HIF-1α turnover. embopress.orgresearchgate.net Consequently, pharmacological inhibition of LSD1 by a compound such as Bomedemstat is expected to destabilize HIF-1α, thereby reducing its accumulation and downregulating the HIF signaling pathway. nih.govembopress.org This modulation can impair tumor cell adaptation to hypoxia. oaepublish.com

An article focusing on the preclinical and in vitro biological activity of the chemical compound with the formula C15H22N2O3S cannot be generated at this time. Extensive searches for this specific molecular formula in combination with the outlined biological activities—enzyme modulation (sEH, ATG4B), anti-inflammatory, antioxidant, and antimicrobial effects—did not yield specific research findings or data required to construct a scientifically accurate and detailed article.

The provided outline is highly specific, suggesting that a particular research compound with this profile may exist. However, this information is not available in the public domain or is not readily accessible through comprehensive searches of scientific literature and chemical databases. It is possible the compound is a novel, proprietary entity with limited published data, or there may be a typographical error in the chemical formula.

Without access to the primary research data for a compound with the formula this compound, it is not possible to provide a thorough and informative article that adheres to the requested structure and content inclusions, such as detailed research findings and data tables. Generating content without this foundational information would lead to speculation and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be completed until specific data for the compound this compound becomes available.

Advanced Mechanistic Elucidation of C15h22n2o3s Biological Actions

Discernment of Primary Target Engagement versus Downstream Biological Effects

The primary mechanism of action for Articaine (B41015) is well-established and involves direct engagement with specific molecular targets to produce its anesthetic effect. nih.gov This initial interaction triggers a cascade of subsequent biological events.

Primary Target Engagement: Articaine's principal therapeutic action is the reversible blockade of nerve conduction. nih.gov It achieves this by binding to specific receptors on the α-subunit of voltage-gated sodium channels located within the neuronal cell membrane. nih.govpatsnap.comiastate.edu This binding inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. patsnap.comiastate.edu By preventing depolarization, the nerve impulse is halted, resulting in a temporary loss of sensation in the innervated area. patsnap.com The affinity of Articaine for these channels is state-dependent, with the highest affinity for the open and inactivated states of the channel. nih.gov

Downstream Biological Effects: The blockade of sodium channels represents the primary engagement, which leads to the intended downstream effect of local anesthesia. However, research indicates that Articaine can influence other cellular processes beyond nerve conduction blockade. Studies suggest that Articaine may modulate inflammatory pathways, a significant downstream effect. For instance, research has shown that Articaine can ameliorate lipopolysaccharide (LPS)-induced acute kidney injury by inhibiting the activation of the NF-κB pathway and the NLRP3 inflammasome. medchemexpress.com These effects on inflammatory signaling are not directly related to the sodium channel blockade and represent a distinct set of downstream biological consequences of cellular exposure to the compound.

Comprehensive Investigation of Intracellular Signaling Cascade Modulation

Beyond its primary effect on ion channels, Articaine has been implicated in the modulation of complex intracellular signaling cascades, particularly those related to inflammation.

Research into the effects of local anesthetics on cellular function has identified several key signaling pathways that can be modulated, including the PI3K/Akt and MAPK pathways. mdpi.com Specific investigations into Articaine have provided evidence of its influence on the NF-κB and NLRP3 inflammasome pathways. medchemexpress.com In a model of LPS-induced acute kidney injury, Articaine treatment was found to inhibit the activation of NF-κB, a crucial transcription factor that governs the expression of pro-inflammatory genes. medchemexpress.com Concurrently, it suppressed the NLRP3 inflammasome, a multiprotein complex responsible for the activation of inflammatory caspases and the maturation of cytokines like IL-1β. medchemexpress.com This suggests that Articaine possesses anti-inflammatory properties by interfering with these specific signaling cascades, an action separate from its anesthetic function.

Metabolomics Profiling for Metabolic Pathway Analysis (e.g., UHPLC/Q-TOF-MS)

Metabolomics studies provide a snapshot of the metabolic perturbations within a cell or organism following exposure to a compound. A comparative metabolomics study using 1H NMR was conducted on SH-SY5Y human neuroblastoma cells to investigate the metabolic impact of Articaine. nih.govnih.gov The study revealed significant alterations in cellular metabolism, indicating a broad biological impact beyond nerve blockade.

The key metabolic pathways affected by Articaine exposure included:

Energy Metabolism: A downregulation of glycolysis and glucose-dependent pathways was observed. nih.govnih.gov This suggests a reduction in the cell's primary energy production pathway. Further evidence pointed to a downregulation of TCA cycle anaplerotic fueling and a corresponding activation of alternative energy-producing pathways. nih.govnih.gov

Amino Acid Metabolism: The catabolism of branched-chain amino acids (BCAAs) was found to be disturbed. nih.govnih.gov

Lipid Metabolism: Exposure to Articaine led to an accumulation of cholesteryl esters, suggesting an interference with lipid handling and the composition of lipid droplets. nih.govnih.gov

Choline (B1196258) Metabolism: The compound was also found to interfere with choline metabolism, which is critical for membrane synthesis and neurotransmitter production. nih.govnih.gov

These findings, summarized in the table below, illustrate the profound and diverse effects of Articaine on fundamental cellular metabolic processes.

| Metabolic Pathway | Observed Effect in SH-SY5Y Cells Following Articaine Exposure | Reference |

|---|---|---|

| Glycolysis & Glucose-Dependent Pathways | Downregulation | nih.govnih.gov |

| Branched Chain Amino Acid (BCAA) Catabolism | Disturbance | nih.govnih.gov |

| TCA Cycle Anaplerosis | Downregulation | nih.govnih.gov |

| Choline Metabolism | Interference | nih.govnih.gov |

| Lipid Metabolism | Accumulation of cholesteryl esters | nih.govnih.gov |

Application of Network Pharmacology Approaches for Multi-Target and Pathway Deconvolution

Network pharmacology is a computational approach that analyzes drug-target-disease interactions at a network level, helping to elucidate a compound's mechanism of action and identify its potential multi-target effects. This methodology integrates data from genomics, proteomics, and drug discovery to construct and analyze biological networks.

While the application of network pharmacology to specifically deconvolute the multi-target and pathway effects of Articaine is not extensively documented in publicly available literature, the approach holds significant potential. A network pharmacology analysis for Articaine would involve:

Target Prediction: Identifying potential binding targets for Articaine beyond the known voltage-gated sodium channels using computational docking and pharmacophore modeling.

Network Construction: Building a protein-protein interaction (PPI) network around these predicted targets.

Pathway Enrichment Analysis: Analyzing the network to identify key biological pathways and processes that are significantly enriched, such as the inflammatory and metabolic pathways suggested by experimental data. medchemexpress.comnih.gov

This approach could systematically map the downstream effects observed in metabolomic and gene expression studies to a broader network of interactions, potentially uncovering novel mechanisms and therapeutic applications for Articaine.

Gene Expression Profiling and Proteomics in Response to C15H22N2O3S Exposure

Gene expression profiling measures the activity of thousands of genes simultaneously to create a global picture of cellular function in response to a specific treatment. wikipedia.org Data from the Connectivity Map (CMAP) project provides insight into the transcriptional response of human cell lines to Articaine exposure. Analysis of this data reveals a set of 196 genes that are differentially expressed following treatment with the compound. maayanlab.cloud

The table below provides a sample of genes whose expression is significantly altered by exposure to Articaine.

Principles of Drug Design and Lead Optimization for C15h22n2o3s Scaffolds Preclinical Focus

Rational Drug Design Strategies Applied to C15H22N2O3S Derivatives

Rational drug design for derivatives of the this compound scaffold, exemplified by Articaine (B41015), focuses on modifying its chemical structure to improve its interaction with voltage-gated sodium channels. researchgate.netnih.gov The structure of local anesthetics typically includes a lipophilic part (an aromatic ring), an intermediate chain (often with an ester or amide bond), and a hydrophilic part (an amine group). rsc.orgrsc.org For the this compound scaffold, the thiophene (B33073) ring serves as the lipophilic component. nih.gov

Rational design strategies involve:

Modifying the Aromatic Ring: Altering the thiophene ring or substituting it with other aromatic systems can influence the compound's lipophilicity and its interaction with the NaV channel binding site.

Altering the Intermediate Chain: The ester linkage in Articaine is key to its rapid metabolism by plasma esterases, contributing to its favorable safety profile. nih.govquizgecko.com Modifications to this chain can modulate the duration of action and metabolic stability.

Varying the Amine Group: The tertiary amine in Articaine is crucial for its water solubility and its ability to exist in both charged and neutral forms, which is important for reaching its target site within the sodium channel. Changes to this group can affect the pKa of the molecule and its binding affinity.

A study on Articaine derivatives involved the structural optimization of the ester and amide groups while keeping the thiophene ring, leading to the identification of promising new compounds. nih.gov Another approach used deep simulated annealing to generate over 400 analogs of Articaine with predicted enhanced anti-inflammatory scores. nih.gov

Lead Compound Identification and Hit-to-Lead Optimization Processes

The journey from a "hit" (a compound with some desired activity) to a "lead" (a compound with a more optimized profile for further development) is a critical phase in preclinical drug discovery. frontiersin.org

High-Throughput Screening and Virtual Screening Methodologies

High-throughput screening (HTS) and virtual screening (VS) are essential for identifying initial hits from large compound libraries. springermedizin.de

High-Throughput Screening (HTS): This involves the automated testing of large numbers of compounds to assess their activity against a specific biological target. nih.gov For the this compound scaffold, HTS assays could be designed to measure the blockade of NaV channels in vitro. For instance, a library of thiophene-based compounds could be screened for their ability to inhibit sodium ion influx in cells expressing specific NaV channel subtypes. chemfaces.com

Virtual Screening (VS): This computational technique uses the three-dimensional structure of the target protein to screen large virtual libraries of compounds. springermedizin.degardp.org For NaV channels, which are the targets of Articaine, computational models can predict the binding affinity and pose of this compound derivatives within the channel's pore. nih.gov This allows for the prioritization of compounds for synthesis and experimental testing.

A study successfully used HTS to identify a novel anesthetic chemotype from a library of over 350,000 compounds. nih.gov In the context of Articaine derivatives, a research team employed bacterial membrane chromatography as a high-throughput method to screen for compounds with high affinity for bacterial membranes, indicating potential antimicrobial activity alongside anesthetic properties. nih.gov

Strategies for Improving Potency and Selectivity (Preclinical)

Once a lead compound is identified, the focus shifts to optimizing its potency and selectivity. Potency refers to the concentration of the drug required to produce a desired effect, while selectivity is the drug's ability to target a specific receptor or subtype without affecting others. frontiersin.org For local anesthetics, high potency is desirable to reduce the required dose, and selectivity for specific NaV channel subtypes can minimize side effects. mdpi.com

Strategies for improvement include:

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the structure of the lead compound and evaluating the effect on its biological activity. rsc.org For Articaine derivatives, this could involve synthesizing a series of analogs with different substituents on the thiophene ring or modifications to the amine side chain to determine which changes enhance potency and selectivity. nih.govnih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties. rsc.org For example, the methyl group on the aromatic ring of some local anesthetics has been replaced with a chlorine atom to improve lipid solubility and metabolic stability. rsc.org

Computational Modeling: Molecular docking and molecular dynamics simulations can provide insights into how a compound interacts with its target at the atomic level, guiding modifications to improve binding. nih.gov

Table 1: Preclinical Strategies for Potency and Selectivity Enhancement

| Strategy | Description | Application to this compound Scaffold |

|---|---|---|

| Structure-Activity Relationship (SAR) | Systematic modification of the lead compound to determine the relationship between chemical structure and biological activity. rsc.org | Synthesizing analogs with varied substituents on the thiophene ring or altered side chains to improve NaV channel blocking activity. nih.gov |

| Bioisosteric Replacement | Substitution of a functional group with another that has similar properties to enhance desired characteristics. rsc.org | Replacing parts of the Articaine structure with bioisosteres to improve lipophilicity, metabolic stability, or target binding. rsc.org |

| Computational Modeling | Using computer simulations to predict and analyze the interaction between a compound and its target protein. nih.gov | Employing molecular docking to guide the design of derivatives with higher affinity and selectivity for specific NaV channel subtypes. nih.gov |

Structure-Based Drug Design Approaches for this compound Ligands

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the target protein to design new ligands. gardp.org The increasing availability of high-resolution structures of eukaryotic and prokaryotic NaV channels has provided a significant boost to SBDD for local anesthetics. researchgate.netpnas.org

By analyzing the crystal structure of a NaV channel in complex with a blocker, researchers can identify key amino acid residues that form the binding pocket. pnas.org This information can be used to design this compound derivatives that make more favorable interactions with the target, such as forming hydrogen bonds or hydrophobic interactions, thereby increasing binding affinity and selectivity. Computational tools like Rosetta have been used to model the interaction of local anesthetics with the human cardiac sodium channel (hNaV1.5) to inform the design of new drugs. nih.gov

Fragment-Based Drug Design (FBDD) Considerations for this compound Scaffolds

Fragment-based drug design (FBDD) is an approach where small chemical fragments are screened for binding to the target protein. nih.gov Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. escholarship.org

For the this compound scaffold, the thiophene ring itself can be considered a key fragment. rsc.orgresearchgate.net An FBDD approach could involve:

Screening a library of thiophene-containing fragments for binding to a specific NaV channel subtype.

Using techniques like X-ray crystallography or NMR spectroscopy to determine the binding mode of the hit fragments.

Elaborating on the promising fragments by adding the other structural components of Articaine (the intermediate chain and the hydrophilic amine) to build a potent and selective ligand.

A study reported the synthesis of a fluorinated, thiophene-based fragment library for screening against drug targets using 19F NMR. rsc.org This highlights the utility of the thiophene scaffold in FBDD.

Structural Simplification and Molecular Complexity Analysis in Lead Optimization

During lead optimization, it is sometimes beneficial to simplify the structure of a complex lead molecule to improve its physicochemical properties, reduce synthetic complexity, and potentially lower toxicity. This process involves identifying the core structural elements essential for activity (the pharmacophore) and removing non-essential parts of the molecule.

For a this compound scaffold like Articaine, a molecular complexity analysis might explore:

Minimum Pharmacophore: Determining the simplest arrangement of the thiophene ring, ester/amide group, and amine that retains significant NaV channel blocking activity.

Rotatable Bonds: Analyzing the number of rotatable bonds in the molecule, as a lower number is often associated with better oral bioavailability. The flexibility of the side chain in Articaine analogs can impact binding efficiency. nih.gov

Synthetic Accessibility: Evaluating the ease of synthesis for a series of analogs. Simpler structures are generally easier and less costly to produce.

This analysis ensures that the final lead compound has a balance of potency, selectivity, and drug-like properties, making it a more viable candidate for further preclinical and clinical development. nih.govfrontiersin.org

Emerging Research Directions and Methodological Advances in C15h22n2o3s Studies

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding